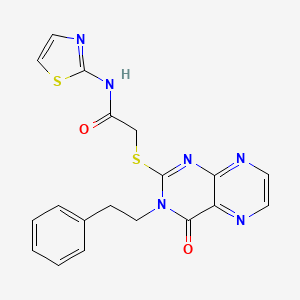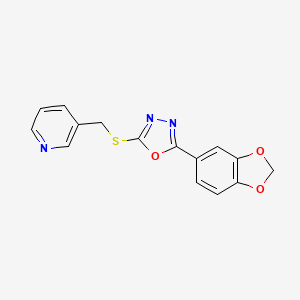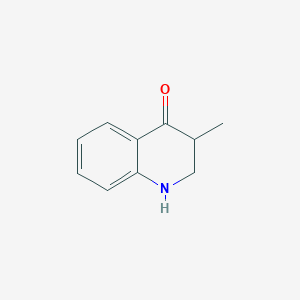
Methyl 2-(benzenesulfonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzenesulfonyl)butanoate, also known as MBSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
Methyl 2-(benzenesulfonyl)butanoate inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes gene expression and alters cellular signaling pathways. The exact mechanism by which this compound induces apoptosis and improves cognitive function is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates caspases and leads to cell death. This compound has also been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This effect is thought to be due to the ability of this compound to increase histone acetylation and promote gene expression in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(benzenesulfonyl)butanoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as trichostatin A and valproic acid, this compound does not inhibit other enzymes, such as histone acetyltransferases (HATs). This allows for more precise control of gene expression and signaling pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on Methyl 2-(benzenesulfonyl)butanoate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies could also investigate the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, research could explore the development of new methods for synthesizing and administering this compound to improve its solubility and bioavailability.
Synthesemethoden
Methyl 2-(benzenesulfonyl)butanoate can be synthesized using various methods, including the reaction of butyric acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. Another method involves the reaction of butyric acid with benzenesulfonyl hydrazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Both methods result in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzenesulfonyl)butanoate has been used in scientific research for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve memory and learning in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 2-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWMURDMLXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)




